2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 19858-57-2
VCID: VC0008880
InChI: InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
SMILES: C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Molecular Formula: C9H4ClN5
Molecular Weight: 217.61 g/mol

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

CAS No.: 19858-57-2

VCID: VC0008880

Molecular Formula: C9H4ClN5

Molecular Weight: 217.61 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile - 19858-57-2

Description

2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a chemical compound with a molecular weight of 217.61 and the molecular formula C9H4ClN5 . It is also identified by the CAS No. 19858-57-2 . The compound requires specific storage conditions, including keeping it in a dark place under an inert atmosphere at a temperature between 2-8°C . It is labeled with the signal word "Danger" and requires precautionary measures including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

This chemical is associated with hazard statements H301, H311, and H331 and is classified under UN# 2811, Class 6.1, Packing Group Ⅲ . It is intended for proteomics research . One source indicates that the product is temporarily out of stock, and interested parties can leave their email address to be notified when it becomes available .

While the provided search results do not list similar compounds, they focus on the description and properties of the specified chemical . The search results also contain information on creating a resume for a research assistant .

CAS No. 19858-57-2
Product Name 2-Amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Molecular Formula C9H4ClN5
Molecular Weight 217.61 g/mol
IUPAC Name 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Standard InChI InChI=1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
Standard InChIKey OJWPYQNAVPIGTJ-UHFFFAOYSA-N
SMILES C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Canonical SMILES C(C#N)C1=C(C(=NC(=C1C#N)Cl)N)C#N
Synonyms 2-AMINO-6-CHLORO-4-(CYANOMETHYL)PYRIDINE-3,5-DICARBONITRILE
PubChem Compound 332938
Last Modified Sep 13 2023

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